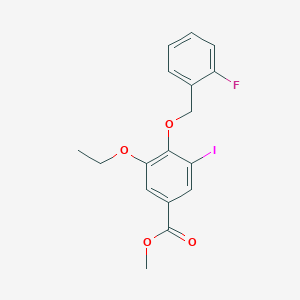

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate

Description

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a substituted benzoate ester with a complex substitution pattern. Its structure includes:

- A methyl ester group at the carboxylate position.

- 3-Ethoxy, 4-((2-fluorobenzyl)oxy), and 5-iodo substituents on the aromatic ring.

Properties

Molecular Formula |

C17H16FIO4 |

|---|---|

Molecular Weight |

430.21 g/mol |

IUPAC Name |

methyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate |

InChI |

InChI=1S/C17H16FIO4/c1-3-22-15-9-12(17(20)21-2)8-14(19)16(15)23-10-11-6-4-5-7-13(11)18/h4-9H,3,10H2,1-2H3 |

InChI Key |

XICDFGVNXJTIJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a benzoate derivative, followed by etherification and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of polar aprotic solvents and mild temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Ester Hydrolysis: Major products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Benzoate Esters

The following compounds share structural similarities but differ in substituents, ester groups, or halogen positions:

Impact of Substituent Modifications

- Halogen Position : The 2-fluorobenzyloxy group in the target compound vs. the 3-fluorobenzyloxy group in the propargyl analog () may alter steric interactions and electronic effects, influencing binding affinity in biological systems or crystal packing .

- Ester Group : The methyl ester in the target compound vs. the propargyl ester in the analog () affects hydrolysis kinetics and metabolic stability. Propargyl esters are more reactive due to the electron-deficient triple bond .

- Iodo vs. Chloro Substituents : The 5-iodo group in the target compound provides heavy-atom contrast for X-ray crystallography, whereas 5-methoxy or chloro groups () modulate electron density and lipophilicity .

Research Findings and Data

Spectral and Crystallographic Insights

- IR Spectroscopy : highlights the importance of IR-LD spectroscopy in analyzing substituent effects on vibrational modes. The target compound’s iodo and ethoxy groups would show distinct C-I and C-O stretching bands near 500 cm⁻¹ and 1100 cm⁻¹, respectively .

- X-ray Data: While direct crystallographic data for the target compound is unavailable, analogs like 6-O-acetylcodeine () suggest that bulky substituents (e.g., 2-fluorobenzyloxy) may induce non-planar molecular geometries, affecting packing efficiency .

Biological Activity

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic organic compound characterized by its complex molecular structure, which includes various functional groups that contribute to its chemical reactivity and biological properties. With a molecular formula of C17H16FIO4 and a molecular weight of approximately 456.2 g/mol, this compound has garnered attention for its potential biological activities.

Chemical Structure and Synthesis

The compound features an ethoxy group, a fluorobenzyl ether, and an iodine substituent on the benzoate structure. The presence of these functional groups positions it as a versatile candidate for various applications. The synthesis typically involves multiple steps, with the Suzuki–Miyaura coupling reaction being a common method due to its ability to form carbon-carbon bonds under mild conditions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C17H16FIO4 |

| Molecular Weight | 456.2 g/mol |

| IUPAC Name | Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate |

| Key Functional Groups | Ethoxy, Fluorobenzyl, Iodine |

While specific biological activity data for methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is limited, compounds with similar structures often exhibit significant biological properties. The mechanism of action may involve the leaving group (iodine) facilitating new bond formations, leading to diverse molecular transformations. The fluorobenzyl group may enhance lipophilicity, facilitating interactions with biological targets and potentially leading to pharmacological effects.

Potential Applications

Research on similar compounds suggests that methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate may interact with various biological molecules, including enzymes and receptors. Understanding these interactions could provide insights into its potential therapeutic uses. For instance, compounds with related structures have been studied for their anti-cancer properties , as they can interfere with cellular signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde | Lacks iodine; primarily an aldehyde |

| 3-Allyl-5-ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde | Contains an allyl group; also lacks iodine |

| Methyl 3-(trifluoromethyl)-4-hydroxybenzoate | Contains trifluoromethyl; different biological activity |

| Methyl 4-(fluorobenzyl)benzoate | Similar benzoate core but lacks ethoxy and iodine |

The uniqueness of methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate lies in its combination of an iodine atom and an ethoxy group, providing distinct reactivity compared to its analogs.

Case Studies and Research Findings

Although direct studies on methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate are scarce, insights can be drawn from related research:

- Anticancer Activity : Compounds structurally similar to methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate have shown efficacy in inhibiting cancer cell proliferation in various studies. For example, analogs were tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines, demonstrating promising results in terms of cytotoxicity and inhibition of tumor growth .

- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of enzymes such as tyrosinase, which is crucial in melanin production. Studies have shown that modifications in the molecular structure can significantly affect enzyme inhibition potency .

- Antibacterial Properties : Research indicates that certain derivatives exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.